Galamustine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGUJJIBXWRNV-CYNREMDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107811-63-2 (hydrochloride) | |
| Record name | Galamustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105618-02-8 | |
| Record name | Galamustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical Synthesis and Structural Modifications of Galamustine
Established Synthetic Pathways for Galamustine
The synthesis of this compound typically involves several key steps. The process generally begins with readily available starting materials that contain suitable alkyl groups for subsequent reactions smolecule.com. A core step in the synthesis is an alkylation reaction, where a nucleophilic site on a precursor compound is alkylated, often facilitated by an appropriate electrophile smolecule.com. Following the chemical reaction(s), purification processes, such as crystallization or chromatography, are employed to isolate the final this compound product smolecule.com. Research publications have documented the synthesis and chemical characterization of 6-bis-(2-chloroethyl)amino-6-deoxy-D-galactopyranose hydrochloride, a form of this compound ncats.iodrugfuture.com.
Rational Design and Synthesis of this compound Analogues and Derivatives
This compound's specific chemical structure, particularly the presence of the bis(2-chloroethyl)amino group attached to a galactose scaffold, provides a basis for potential structural modifications smolecule.comontosight.aiontosight.ai. The development of analogues and derivatives is a common strategy in medicinal chemistry to explore variations of a parent compound with the aim of improving therapeutic properties, altering pharmacokinetic profiles, or understanding the relationship between chemical structure and biological activity gardp.org.
Mechanistic Elucidation at Molecular and Cellular Levels
Primary Molecular Targets and Interactions
Mustard agents, including nitrogen mustards like the structural class Galamustine belongs to, are known to exert their effects primarily through alkylation. This process involves the formation of covalent bonds with nucleophilic centers in biological molecules.
DNA is a primary and critical molecular target for many alkylating agents, including nitrogen mustards. frontiersin.orgnih.govfrontiersin.orgnih.gov
Alkylating agents typically induce DNA damage by adding alkyl groups to nitrogen or oxygen atoms in the DNA bases or to the phosphodiester backbone. This can lead to various types of lesions. frontiersin.org
A significant consequence of DNA alkylation by bifunctional agents like nitrogen mustards is the formation of covalent cross-links. These can be either interstrand cross-links (between the two strands of the DNA double helix) or intrastrand cross-links (within a single strand), as well as DNA-protein cross-links (DPCs). frontiersin.orgfrontiersin.orgnih.govmdpi.com These cross-links and adducts can act as significant impediments to crucial DNA processes such as replication and transcription. frontiersin.orgmdpi.comnih.gov
The DNA damage induced by agents like this compound triggers cellular DNA repair pathways. frontiersin.orgnih.gov Mammalian cells possess multiple sophisticated DNA repair mechanisms, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ). nih.govfrontiersin.orgnih.gov DNA-protein crosslinks also have dedicated repair pathways involving proteases and nucleases. frontiersin.orgnih.gov The interaction of this compound-induced damage with these pathways, and potential modulation or saturation of their capacity, would influence cellular outcomes. Some information suggests differences in the effects of related compounds on DNA repair. ncats.io
Exposure to DNA-damaging agents activates complex intracellular signaling networks, collectively known as the DNA damage response (DDR). nih.govfrontiersin.org These pathways involve various protein kinases and other signaling molecules that sense the damage, trigger cell cycle checkpoints to allow time for repair, and can ultimately lead to the activation of repair mechanisms or induction of apoptosis if the damage is irreparable. nih.govfrontiersin.org While the specific modulation of these pathways by this compound was not detailed in the search results, it is expected that its DNA-damaging activity would initiate such signaling cascades.
Cellular Responses to this compound Exposure
Cell Cycle Progression and Arrest Mechanisms
The induction of DNA damage by this compound triggers cell cycle checkpoints, which are critical control mechanisms that ensure proper cell division. smolecule.commedsci.org When DNA damage is detected, these checkpoints can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, signal for cell death. medsci.org
Research indicates that this compound can induce cell cycle arrest at the G2/M phase. smolecule.com This phase is a critical checkpoint before a cell enters mitosis (M phase), where it divides. Arrest at this stage prevents cells with damaged DNA from proceeding through division, thus inhibiting proliferation. smolecule.commedsci.org The G2/M arrest is a common response to DNA damaging agents. medsci.orgnih.govnih.gov Studies on other compounds have shown that G2/M arrest can be associated with the modulation of proteins involved in cell cycle regulation, such as p21, p53, and 14-3-3σ. medsci.org For instance, increased levels of p21, p53, and 14-3-3σ have been observed in cells undergoing G2/M arrest induced by other agents. medsci.org
While the primary reported arrest point for this compound is the G2/M phase, alkylating agents that damage DNA can also impact the S phase, the period of DNA replication. Perturbations during S phase progression can occur due to the presence of DNA lesions that interfere with the replication machinery. plos.org Although direct studies specifically detailing this compound's effects on S-phase progression were not extensively found in the provided context, the nature of its action as a DNA alkylator suggests a potential for such interference. The cell cycle involves a tightly regulated sequence of events, and damage induced in one phase can have repercussions in subsequent phases. plos.org
Apoptosis Induction Pathways
Beyond cell cycle arrest, the DNA damage induced by this compound can activate programmed cell death pathways, specifically apoptosis. smolecule.comontosight.ai Apoptosis is a highly regulated process characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. atlasgeneticsoncology.org
Apoptosis is often executed by a family of cysteine proteases known as caspases. atlasgeneticsoncology.orgmdpi.com These caspases are activated in a cascade, leading to the proteolytic degradation of various cellular components and ultimately cell death. atlasgeneticsoncology.orgmdpi.com The caspase-dependent pathway can be initiated through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. nih.gov The intrinsic pathway is triggered by intracellular stresses, such as DNA damage, leading to the release of pro-apoptotic factors like cytochrome c from mitochondria, which then activate initiator caspases (e.g., caspase-9) and subsequently effector caspases (e.g., caspase-3). atlasgeneticsoncology.orgmdpi.comnih.govplos.org The extrinsic pathway is activated by the binding of death ligands to cell surface receptors, leading to the formation of a death-inducing signaling complex (DISC) and activation of initiator caspases (e.g., caspase-8). atlasgeneticsoncology.orgnih.gov While the specific caspase pathways activated by this compound were not detailed in the provided search results, as a DNA damaging agent, it is plausible that this compound could activate the intrinsic apoptotic pathway. Studies on other agents have shown that DNA damage can lead to mitochondrial dysfunction and the release of cytochrome c, triggering the caspase cascade. mdpi.complos.org
In addition to caspase-dependent mechanisms, cell death can also occur through caspase-independent pathways. mdpi.complos.orgnih.gov One well-characterized caspase-independent pathway involves the release of apoptosis-inducing factor (AIF) from the mitochondria. plos.orgnih.gov Upon translocation to the nucleus, AIF can induce chromatin condensation and DNA fragmentation independently of caspase activity. plos.orgnih.gov Some studies suggest that caspase-independent cell death mechanisms can be particularly relevant in cancer cells that have developed resistance to caspase-dependent apoptosis. mdpi.comnih.gov While the provided information does not explicitly link this compound to specific caspase-independent pathways, the existence of such mechanisms provides an alternative route for cell death induction by cytotoxic agents. mdpi.comnih.gov
Preclinical Research in Advanced Biological Models
In Vitro Efficacy Assessments in Cancer Cell Lines
In vitro studies using cancer cell lines are a fundamental step in preclinical research. These models allow for the assessment of a compound's direct effects on cancer cells in a controlled laboratory environment. numberanalytics.com Cancer cell lines are widely used to study cancer cell biology, screen for potential therapeutic agents, and investigate mechanisms of resistance. numberanalytics.com
Cytotoxicity and Growth Inhibition Profiles Across Diverse Cancer Cell Lines
Evaluating the cytotoxicity and growth inhibition profiles of a compound across a diverse panel of cancer cell lines provides insights into its potential broad-spectrum activity and the range of cancer types it might affect. Cytotoxicity refers to the ability of a substance to kill cells, while growth inhibition indicates a reduction in the proliferation of cells. Studies often determine parameters such as the concentration required to inhibit cell growth by 50% (GI50), the concentration for total growth inhibition (TGI), and the concentration causing 50% cell lethality (LC50). cancer.gov These assessments are typically performed by exposing cancer cells to varying concentrations of the compound for a specific duration and then measuring cell viability or growth. cancer.gov
While specific data for Galamustine's cytotoxicity and growth inhibition profiles across diverse cancer cell lines were not extensively detailed in the provided search results, the general methodology involves quantitative measurements of cell viability or growth after treatment. cancer.gov For example, the NCI-60 human tumor cell line screen is a well-established platform for evaluating the growth inhibition and cytotoxicity of compounds across 60 different human cancer cell lines derived from various tissue types. cancer.gov The results from such screens are often reported as mean graphs of the percentage of growth of treated cells relative to untreated control cells. cancer.gov A value of 100 indicates no growth inhibition, a value of 0 indicates no net growth, and a value of -100 indicates complete cell death. cancer.gov
Analysis of Differential Cellular Sensitivity
Analyzing differential cellular sensitivity involves identifying why certain cancer cell lines are more responsive to a compound than others. This can be influenced by various factors, including the genetic makeup of the cells, the expression levels of specific proteins, and the presence of particular signaling pathways. Understanding the basis for differential sensitivity can help identify potential biomarkers that predict response to treatment and can guide the selection of patient populations most likely to benefit from a therapy.
Research in differential cellular sensitivity often involves correlating drug response data with molecular characteristics of the cell lines, such as gene mutations, copy number variations, and gene expression profiles. cancerrxgene.orgbroadinstitute.org For instance, studies have shown that the sensitivity of cancer cells to certain inhibitors can be correlated with specific genetic alterations. broadinstitute.org Differential responses to therapeutic agents can also be influenced by the tumor microenvironment, including the presence of extracellular matrix proteins. nih.gov For example, differential sensitivity to gemcitabine (B846) was observed in pancreatic cancer cell lines depending on the extracellular matrix proteins they were exposed to. nih.gov Similarly, studies investigating aneuploidy in cancer cells have shown differential sensitivities to inhibitors of the spindle assembly checkpoint. nih.gov
Combination Therapy Approaches with this compound
Combination therapy, the use of two or more therapeutic agents, is a common strategy in cancer treatment aimed at improving efficacy, overcoming resistance, and reducing the likelihood of relapse. harvard.edunih.gov Preclinical research plays a vital role in evaluating the potential benefits of combining new compounds with existing therapies.
Rationale for Combined Modality Research
The rationale for investigating combined modality research with this compound, as with other anticancer agents, stems from several factors. Cancer is often characterized by heterogeneity, with different cells within a tumor exhibiting varying sensitivities to a single agent. harvard.edu Combining drugs with different mechanisms of action can target multiple pathways simultaneously, increasing the likelihood of affecting a larger proportion of cancer cells and reducing the development of resistance. harvard.edunih.gov Combination therapy can also potentially lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. harvard.edunih.gov Preclinical studies in cell lines are often used to screen for synergistic drug interactions. harvard.edu Additionally, combining therapies may allow for the use of lower doses of each agent, potentially reducing toxicity while maintaining or enhancing efficacy. nih.gov The rationale for combination therapy is often supported by preclinical studies in cell culture or mouse models. harvard.edu
Preclinical Evaluation of Multi-Agent Regimens
Preclinical evaluation of multi-agent regimens involving this compound would typically involve testing combinations of this compound with other anticancer agents in both in vitro and in vivo models. These studies aim to determine if the combination is more effective than each agent alone and to assess the nature of the interaction (synergistic, additive, or antagonistic).
In vitro studies might involve treating cancer cell lines with this compound in combination with other drugs at various concentrations to assess their combined effects on cytotoxicity and growth inhibition. nih.gov The results can be analyzed to determine if synergy is present. harvard.edu For example, a dose-dependent supra-additive increase in growth inhibition was observed when cancer cells were treated with a tyrosine kinase inhibitor in combination with various cytotoxic drugs. nih.gov
In vivo preclinical evaluation of multi-agent regimens would involve administering this compound in combination with other agents to tumor-bearing animal models, such as xenografts or syngeneic models. numberanalytics.compharmalegacy.com These studies would assess the impact of the combination on tumor growth, regression, and other relevant endpoints compared to treatment with single agents. Preclinical studies have demonstrated that the efficacy of combination therapy can be superior to monotherapy in various cancer models. nih.govfrontiersin.org For instance, combined treatment with a tyrosine kinase inhibitor and cytotoxic agents produced tumor growth arrest in xenograft models, whereas the inhibitor alone only caused reversible growth inhibition. nih.gov The sequence of administration for multi-agent regimens can also be a critical aspect evaluated in preclinical studies to optimize efficacy. nih.gov
While specific preclinical data on this compound in combination therapies were not detailed in the provided search results, the principles and methods described for preclinical evaluation of combination regimens in general would apply. Preclinical studies are crucial for providing the rationale and evidence to support the investigation of multi-agent regimens in clinical trials. harvard.edufda.gov
Research on Targeted Delivery Systems to Enhance Efficacy
Targeted delivery systems are being explored to improve the therapeutic index of alkylating agents like this compound by increasing their accumulation in tumor tissues while minimizing exposure to healthy cells mdpi.com. For nitrogen mustards in general, various strategies have been investigated to achieve targeted delivery. These include the conjugation of nitrogen mustards to molecules such as steroids, which can act as biological carriers to facilitate uptake into specific cells, potentially through interaction with steroid receptors or by increasing transport across the lipid bilayer nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. DNA-directed nitrogen mustards that utilize DNA intercalating carriers to enhance binding to DNA have also been explored researchgate.netresearchgate.net. More broadly, approaches like antibody-directed enzyme prodrug therapy (ADEPT), gene-directed enzyme prodrug therapy (GDEPT), and the use of peptide-based conjugates are being developed for targeted delivery of nitrogen mustards researchgate.netresearchgate.netresearchgate.net. Nanoparticle systems, designed with specific targeting ligands, also represent a promising avenue for the targeted delivery of therapeutic agents nih.govnih.govslideshare.net. Specifically concerning this compound, the potential use of targeted delivery systems, such as encapsulation in liposomes or conjugation to antibodies specific to tumor cells, has been suggested as a means to enhance its therapeutic index by reducing side effects and improving its concentration within tumors mdpi.com. While specific detailed research findings on this compound-loaded targeted delivery systems were not extensively available in the searched literature, the general efforts in this area for nitrogen mustards highlight a relevant research direction for this compound.
Mechanisms of Acquired Resistance to this compound and Strategies to Overcome Resistance
Acquired resistance to chemotherapy, including alkylating agents, is a significant challenge in cancer treatment, often leading to treatment failure and disease progression researchgate.netnih.govcrownbio.comnih.gov. Resistance can arise through various mechanisms, both genetic and non-genetic, and can be influenced by tumor heterogeneity and the tumor microenvironment researchgate.netnih.govcrownbio.com.
To understand and combat acquired resistance, preclinical models that mimic this phenomenon are essential nih.gov. The development of drug-adapted cancer cell lines is a common strategy to study acquired resistance in a controlled laboratory setting nih.gov. These models are typically generated by exposing cancer cells to increasing concentrations of a drug over time nih.gov. Research efforts specifically include the development of drug resistance models using this compound by establishing cancer cell lines resistant to the compound. This is done to facilitate the understanding of resistance mechanisms and the identification of potential strategies to overcome them smolecule.com. Characterization of these adapted models often involves analyzing molecular changes, such as mutations or alterations in gene expression, and assessing phenotypic changes, such as altered proliferation or survival rates in the presence of the drug nih.gov. In addition to cell lines, in vivo drug-induced models and pre-treated patient-derived models can also be used to study acquired resistance in a more complex biological system that includes the tumor microenvironment and immune system interactions.
Resistance to alkylating agents like this compound can be mediated by several molecular and cellular mechanisms. General mechanisms observed for nitrogen mustards include decreased cellular uptake of the drug, which has been demonstrated for agents like mechlorethamine (B1211372) and melphalan (B128) mdpi.com. Enhanced anti-apoptosis pathways and the activation of survival pathways within cancer cells can also contribute to resistance by allowing cells to evade the cytotoxic effects of the drug mdpi.com. Increased intracellular inactivation of the alkylating agent by enzymes, such as aldehyde dehydrogenase which detoxifies cyclophosphamide (B585) and ifosfamide, is another known mechanism of resistance mdpi.com. Furthermore, changes in DNA repair pathways can play a crucial role, as enhanced repair of the DNA damage induced by alkylating agents can reduce their efficacy smolecule.commdpi.comcrownbio.com. Alterations in cell cycle regulation, leading to cell cycle arrest that provides time for DNA repair before critical processes like mitosis, have also been implicated in resistance to nitrogen mustards. While specific molecular and cellular mechanisms of resistance to this compound were not detailed in the reviewed literature, these general mechanisms for nitrogen mustards are highly relevant to understanding how cancer cells might develop resistance to this compound.
Preclinical research into strategies for reversing or circumventing acquired resistance to alkylating agents is ongoing. One approach involves the use of combination therapy, where this compound could potentially be combined with other chemotherapeutic drugs or novel therapeutic agents that target different pathways or resistance mechanisms smolecule.com. Strategies aimed at inhibiting specific molecular or cellular mechanisms of resistance, such as those involved in drug inactivation, DNA repair, or survival pathways, are also being investigated for nitrogen mustards mdpi.comcrownbio.com. Targeted delivery systems, as discussed earlier, could potentially help circumvent resistance mechanisms related to drug uptake or efflux by increasing the effective concentration of the drug within the tumor cells nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govnih.govslideshare.net. By developing and characterizing this compound-adapted preclinical models, researchers aim to identify the specific resistance mechanisms at play in these models and subsequently develop and test strategies to overcome them smolecule.comnih.govnih.gov.
Computational and Structural Biology Investigations
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For nitrogen mustards, the primary biological target is DNA. oncohemakey.comnih.gov The mechanism of action involves the formation of a highly reactive aziridinium (B1262131) cation, which subsequently alkylates the DNA, primarily at the N7 position of guanine (B1146940) residues. youtube.comacs.orgresearchgate.net
While specific molecular docking studies detailing the binding energy and interactions of Galamustine with DNA are not widely published, computational models for related nitrogen mustards focus on several key aspects:
Identification of Binding Sites: Docking simulations for nitrogen mustards are primarily aimed at understanding their interaction with the major and minor grooves of the DNA double helix.
Sequence Specificity: These studies can help elucidate the preference of these agents for specific DNA sequences, such as the GNC sequence (where N is any nucleotide), which is a known preferential site for nitrogen mustard crosslinking. researchgate.net
Interaction Forces: The modeling investigates the non-covalent interactions that precede the covalent bond formation, including van der Waals forces, electrostatic interactions, and hydrogen bonding between the drug molecule and the DNA structure.
The insights from these general nitrogen mustard docking studies are instrumental in the rational design of new derivatives with potentially enhanced affinity and selectivity for tumor cell DNA.
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing detailed information on the conformational changes and energetics of ligand-target interactions. For DNA alkylating agents like nitrogen mustards, MD simulations have been utilized to investigate the structural consequences of DNA alkylation. researchgate.netnih.govnih.gov
Key findings from MD simulations on DNA alkylated by nitrogen mustards include:
Conformational Changes in DNA: The formation of DNA adducts, particularly interstrand crosslinks, by bifunctional nitrogen mustards can induce significant conformational distortions in the DNA double helix, such as bending of the helical axis. researchgate.net
Stability of Adducts: MD simulations can assess the stability of the covalent bond formed between the nitrogen mustard and the DNA base over time.
Solvent Effects: These simulations can also model the influence of the surrounding water and ions on the structure and stability of the drug-DNA complex. nih.gov
While precise binding energetics for this compound from MD simulations are not available in the public domain, the general approach involves calculating the free energy of binding, which is a critical parameter for predicting the affinity of a drug for its target. Techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide a more accurate description of the electronic rearrangements that occur during the covalent modification of DNA by these agents. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For aromatic nitrogen mustards, QSAR studies have been conducted to correlate their physicochemical properties with their antitumor activity and toxicity.
A study on a series of aromatic nitrogen mustards derived from benzoic acids successfully formulated QSAR models. nih.gov The biological properties, including toxicity (LD50) and antitumor activity against Jensen sarcoma, were correlated with several physicochemical and structural parameters. nih.gov The chemical reactivity of the nitrogen mustard moiety, expressed as the rate of hydrolysis (log k66), was identified as a parameter of primary importance in determining the biological effects of these compounds. nih.gov
The general form of a QSAR model can be expressed as: Biological Activity = f (Physicochemical Properties/Structural Descriptors)
The table below summarizes the key parameters often used in QSAR modeling of nitrogen mustards.
| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |
| Electronic | Hammett constant (σ) | Influences the reactivity of the nitrogen mustard by affecting the electron density on the nitrogen atom. |
| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es) | Relates to the size and shape of the molecule, which can affect its ability to fit into the DNA grooves and interact with the target site. |
| Hydrophobic | Partition coefficient (log P), Lipophilicity constant (π) | Affects the transport of the drug through cell membranes and its distribution in the body. |
| Reactivity | Rate of hydrolysis (log k) | A direct measure of the chemical reactivity of the nitrogen mustard moiety, which is crucial for DNA alkylation. |
These QSAR models are valuable tools for the optimization of lead compounds, enabling the design of new nitrogen mustard derivatives with potentially improved therapeutic indices.
In Silico Drug Discovery Approaches Applied to this compound Research
In silico drug discovery encompasses a range of computational methods that are used to identify and optimize new drug candidates. For compounds like this compound and other nitrogen mustards, these approaches are pivotal in accelerating the drug development process. nih.govfrontiersin.org
The application of in silico methods in the context of nitrogen mustard research includes:
Virtual Screening: Large libraries of virtual compounds can be screened against a biological target (such as a specific DNA sequence or a DNA repair enzyme) to identify potential new drug candidates.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This can be used to search for novel scaffolds that retain the desired activity.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify compounds with favorable pharmacokinetic and safety profiles at an early stage.
Hybrid Drug Design: In silico methods are used to design hybrid molecules that combine the nitrogen mustard pharmacophore with other moieties, such as natural products or targeting ligands, to enhance efficacy and selectivity. nih.govfrontiersin.org
These computational strategies play a crucial role in the modern drug discovery pipeline, facilitating the rational design of next-generation DNA alkylating agents with improved therapeutic properties.
Future Research Directions and Translational Perspectives
Identification and Validation of Novel Molecular Targets for Galamustine and its Analogues
Identifying and validating novel molecular targets is a critical aspect of advancing the therapeutic potential of compounds like this compound and its analogues. This compound is related to nitrogen mustard analogues ncats.io. The broader class of nitrosoureas, to which some mustard derivatives belong or share mechanistic similarities with, are known to exert genotoxic effects through the formation of reactive diazonium ions that can alkylate DNA lhasalimited.org. Understanding the specific DNA adducts formed by this compound and how these interactions lead to biological outcomes could reveal novel insights into its mechanism of action and potential targets.
Research into galectins, a family of proteins that bind β-galactose residues, has shown their involvement in various biological processes, including cell proliferation, adhesion, migration, and invasion, and their critical roles in embryonic development and cell differentiation nih.govnih.gov. Given that this compound is also referred to as C6-galactose mustard ncats.io, exploring potential interactions between this compound or its metabolites and galectins could represent a novel avenue for target identification. Galectins have become a focus for therapeutic discovery, particularly in the context of cancer, due to their involvement in various pathologies nih.gov. Investigating which specific galectins, if any, are modulated or targeted by this compound could lead to the identification of new therapeutic targets and the development of analogues with enhanced specificity.
The identification of novel targets often involves a combination of approaches, including biochemical assays, cell-based screening, and in silico predictions. For this compound analogues, structure-activity relationship (SAR) studies could help elucidate how structural modifications influence interactions with potential targets.
Advancements in Chemical Biology Methodologies for this compound Studies
Advancements in chemical biology methodologies offer powerful tools for studying the interactions of small molecules like this compound with biological systems nih.govdechema.dewikipedia.orgamazon.com. Chemical biology leverages chemical techniques and synthetic small molecules to study and manipulate biological systems at the molecular level wikipedia.orguchicago.edu.
Techniques such as activity-based protein profiling (ABPP) could be employed to identify proteins that this compound or its active metabolites covalently bind to. This would provide a more comprehensive understanding of its direct protein targets beyond DNA. Proteomic approaches, which are often facilitated by chemical biology tools, can help identify proteins that are differentially expressed or modified in response to this compound treatment nih.gov.
Synthetic chemistry plays a crucial role in developing probes and analogues of this compound for detailed biological studies wikipedia.orggla.ac.ukox.ac.uknih.gov. This includes synthesizing क्लिक करें interactive table:
| Methodology | Application in this compound Studies (Potential) |
| Activity-Based Protein Profiling | Identifying proteins covalently modified by this compound or its metabolites. |
| Chemical Proteomics | Analyzing changes in protein expression or modification upon this compound exposure. |
| Synthesis of Probes/Analogues | Developing tools for target identification and SAR studies. |
| Bioorthogonal Chemistry | Studying this compound interactions in living systems with minimal perturbation. |
Bioorthogonal chemistry techniques could also be valuable, allowing for the labeling and tracking of this compound or its cellular binding partners in live cells or organisms without interfering with native biological processes wikipedia.org. This could provide insights into cellular uptake, distribution, and the timing of its interactions with targets.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
For this compound, AI and ML could be applied in several ways. Virtual screening, a common application of AI in drug discovery, could be used to identify potential novel molecular targets by screening databases of protein structures for those likely to interact with this compound or its analogues mdpi.com. ML models could be trained on existing data from studies of this compound and other related compounds (like nitrosoureas) to predict potential off-targets or to optimize the structure of this compound analogues for improved potency or selectivity.
AI can also assist in analyzing complex biological data generated from chemical biology studies, such as proteomics data, to identify significant molecular changes induced by this compound treatment researchgate.net. Furthermore, generative AI platforms could potentially be used to design novel this compound analogues with desired properties news-medical.net.
The application of AI and ML in this compound research could accelerate the identification of new targets, optimize the design of more effective and safer analogues, and provide deeper insights into its mechanisms of action.
Here is a summary of potential AI/ML applications:
| AI/ML Application | Potential Use in this compound Research |
| Virtual Screening | Identifying potential novel molecular targets. |
| Predictive Modeling | Predicting efficacy, toxicity, and off-targets of this compound/analogues. |
| Data Analysis | Interpreting complex biological data (e.g., proteomics). |
| Generative Chemistry Models | Designing novel this compound analogues with optimized properties. |
Q & A
Q. Advanced Research Focus
- Multiple Testing Correction : Apply Benjamini-Hochberg procedures to control false discovery rates (FDR ≤ 0.05).
- Cluster Analysis : Use hierarchical clustering or principal component analysis (PCA) to group compounds by activity profiles.
- Machine Learning : Train random forest models to predict structure-activity relationships (SAR) from molecular descriptors .
How can researchers validate this compound’s mechanism of action when preliminary data conflicts with established pathways?
Q. Advanced Research Focus
- Genetic Knockdown : Use siRNA/shRNA to silence putative targets and assess rescue effects.
- Biochemical Assays : Measure direct binding (e.g., surface plasmon resonance) or enzymatic inhibition.
- Omics Integration : Combine transcriptomics and proteomics to identify off-target effects .
What are the best practices for reporting negative or inconclusive results in this compound studies?
Q. Basic Research Focus
- Transparency : Detail experimental conditions (e.g., batch numbers, equipment calibration dates) to enable troubleshooting .
- Hypothesis Refinement : Use negative results to narrow scope (e.g., "this compound does not inhibit Kinase X at ≤10 µM").
- Supplementary Archives : Share raw data in repositories like Zenodo to support meta-analyses .
How should interdisciplinary teams collaborate to assess this compound’s potential in combination therapies?
Q. Advanced Research Focus
- Synergy Scoring : Calculate combination indices (e.g., Chou-Talalay method) to quantify additive/synergistic effects .
- Cross-Disciplinary Workflows : Integrate medicinal chemistry (structure optimization), pharmacology (PK-PD modeling), and clinical expertise (dosing schedules) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
